Product packaging for mitoTracker Orange(Cat. No.:CAS No. 199116-50-2)

mitoTracker Orange

Cat. No.: B8115059
CAS No.: 199116-50-2
M. Wt: 427.4 g/mol
InChI Key: FZTMEYOUQQFBJR-UHFFFAOYSA-M
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Description

Significance of Mitochondrial Biology in Cellular Function and Disease Pathogenesis

The central role of mitochondria in cellular metabolism and signaling underscores their significance in maintaining normal physiological function. Consequently, mitochondrial dysfunction is increasingly recognized as a key contributor to the etiology and progression of numerous human diseases. nih.govmdpi.comportlandpress.comclevelandclinic.org These include neurodegenerative disorders such as Alzheimer's and Parkinson's diseases, metabolic syndromes like diabetes, cardiovascular diseases, and cancer. nih.govmdpi.comfrontiersin.orgportlandpress.com Mitochondrial dysfunction can arise from genetic mutations in either nuclear or mitochondrial DNA, as well as from environmental factors and cellular stress. mdpi.com Impaired mitochondrial function can lead to insufficient energy production, altered calcium signaling, increased oxidative stress, and dysregulation of cell death pathways, all of which contribute to disease pathogenesis. nih.govmdpi.comfrontiersin.orgportlandpress.com Understanding mitochondrial biology is therefore crucial for unraveling disease mechanisms and developing potential therapeutic strategies. nih.govportlandpress.com

Overview of Fluorescent Probes for Mitochondrial Visualization and Functional Assessment

Visualizing mitochondria and assessing their function in living cells is fundamental to mitochondrial research. Fluorescent probes have become indispensable tools for these purposes, allowing researchers to study mitochondrial morphology, distribution, membrane potential, and the production of reactive oxygen species in real-time. thermofisher.commdpi.compubcompare.aimdpi.com These probes offer advantages such as high sensitivity and the ability to image in a non-invasive manner, particularly when combined with advanced microscopy techniques like confocal microscopy. mdpi.commdpi.com

Various types of fluorescent probes are employed for mitochondrial studies. Some probes, like Rhodamine 123, Tetramethylrhodamine (B1193902) methyl ester (TMRM), and Tetramethylrhodamine ethyl ester (TMRE), are cationic and accumulate in mitochondria based on the negative mitochondrial membrane potential (ΔΨm). portlandpress.comthermofisher.com Their fluorescence intensity is dependent on ΔΨm, making them useful indicators of mitochondrial activity and health. portlandpress.comthermofisher.com However, a limitation of some of these earlier dyes is that they can be easily washed out if the mitochondrial membrane potential is lost, which can occur during cell fixation or in unhealthy cells. thermofisher.comthermofisher.com Other probes, such as JC-1, are ratiometric dyes that exhibit potential-dependent emission shifts, providing a measure of ΔΨm that is less influenced by mitochondrial size and density. thermofisher.com

Historical Development and Evolution of MitoTracker Dyes in Live-Cell Imaging

The limitations of earlier mitochondrial dyes, particularly their poor retention after fixation, spurred the development of new probes. This led to the introduction of the MitoTracker series of dyes. MitoTracker probes are designed to accumulate in active mitochondria in a membrane potential-dependent manner, similar to some earlier dyes. thermofisher.compubcompare.aithegoodscentscompany.com A key advancement of many MitoTracker dyes is the presence of a reactive group, such as a mildly thiol-reactive chloromethyl moiety. thermofisher.comthegoodscentscompany.com This group allows the dye, once inside the mitochondria, to covalently bind to proteins and peptides. mdpi.compubcompare.aithermofisher.comthegoodscentscompany.comrevvity.comresearchgate.net This covalent binding ensures that the fluorescent staining is retained even after the cells are treated with aldehyde-based fixatives and permeabilized. mdpi.compubcompare.aithermofisher.comthegoodscentscompany.com This fixability is a significant advantage, enabling researchers to combine live-cell mitochondrial staining with subsequent immunocytochemistry or other downstream applications that require fixed cells. mdpi.comthermofisher.comthegoodscentscompany.com

MitoTracker Orange is a prominent example within this family of dyes. It is a cell-permeant, cationic fluorescent probe that selectively labels active mitochondria in live cells based on their membrane potential. thermofisher.compubcompare.aimedchemexpress.comlumiprobe.comtargetmol.com this compound CMTMRos, the fluorescent form, has excitation and emission maxima suitable for imaging in the orange spectrum (e.g., Ex/Em: 551/576 nm or 555/578 nm). medchemexpress.comlumiprobe.com A reduced, non-fluorescent form, this compound CM-H2TMRos, is also available; it becomes fluorescent upon oxidation within the mitochondria of actively respiring cells. pubcompare.airevvity.comresearchgate.netlumiprobe.comciteab.com The mechanism involves passive diffusion across the plasma membrane, accumulation in mitochondria driven by the negative membrane potential, and subsequent oxidation (for CM-H2TMRos) and reaction with mitochondrial thiols via its chloromethyl group, leading to stable mitochondrial labeling that is retained after fixation. mdpi.compubcompare.aithermofisher.comthegoodscentscompany.comrevvity.comresearchgate.netlumiprobe.com This fixable property of this compound and other MitoTracker dyes represented a significant evolution in mitochondrial labeling, expanding the possibilities for complex experimental designs in live-cell imaging and beyond. mdpi.comthermofisher.comthegoodscentscompany.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24Cl2N2O B8115059 mitoTracker Orange CAS No. 199116-50-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[9-[4-(chloromethyl)phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN2O.ClH/c1-26(2)18-9-11-20-22(13-18)28-23-14-19(27(3)4)10-12-21(23)24(20)17-7-5-16(15-25)6-8-17;/h5-14H,15H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTMEYOUQQFBJR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=C(C=C4)CCl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199116-50-2
Record name Xanthylium, 9-[4-(chloromethyl)phenyl]-3,6-bis(dimethylamino)-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199116-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Mitotracker Orange: Principles of Mitochondrial Labeling and Localization

Mechanism of Selective Mitochondrial Accumulation

The selective accumulation of MitoTracker Orange within mitochondria is a two-step process involving both the mitochondrial membrane potential and covalent interactions with intramitochondrial components.

Role of Mitochondrial Membrane Potential in Uptake and Sequestration

This compound is a cell-permeant, cationic (positively charged) dye. This cationic nature is crucial for its initial uptake into the mitochondria. Mitochondria maintain a highly negative electrochemical potential across their inner membrane, driven by the process of oxidative phosphorylation nih.govresearchgate.netaatbio.comlumiprobe.comthermofisher.com. This negative potential attracts positively charged molecules from the cytoplasm into the mitochondrial matrix nih.govresearchgate.netaatbio.com. This compound passively diffuses across the plasma membrane and then, due to its positive charge, is electrophoretically driven across the inner mitochondrial membrane, leading to its accumulation within the mitochondrial matrix nih.govresearchgate.netaatbio.comlumiprobe.compubcompare.ailumiprobe.com. The extent of accumulation is directly influenced by the magnitude of the mitochondrial membrane potential; healthier, more active mitochondria with a higher membrane potential will accumulate more dye lumiprobe.comthermofisher.compubcompare.airesearchgate.net. This potential-dependent uptake is a primary factor in the selective staining of mitochondria by this compound aatbio.comlumiprobe.comthermofisher.compubcompare.airesearchgate.net.

Covalent Interaction with Intramitochondrial Thiol-Containing Biomolecules for Retention

While the mitochondrial membrane potential facilitates uptake, the retention of this compound within mitochondria, particularly after cell fixation, is primarily due to a covalent interaction. This compound probes, including this compound CMTMRos, contain a mildly thiol-reactive chloromethyl moiety nih.govresearchgate.netthermofisher.comthermofisher.comgoogle.com. Once inside the mitochondria, this reactive group forms a covalent bond with accessible thiol groups found on proteins and peptides within the mitochondrial matrix nih.govresearchgate.netthermofisher.comthermofisher.comgoogle.comthermofisher.comresearchgate.netrevvity.com. This covalent conjugation effectively "traps" the dye within the mitochondria, preventing its leakage even if the mitochondrial membrane potential fluctuates or is lost, or if the cells undergo aldehyde fixation nih.govresearchgate.netlumiprobe.comlumiprobe.comthermofisher.comthermofisher.comgoogle.comthermofisher.comrevvity.comfishersci.com. This characteristic distinguishes MitoTracker dyes from earlier mitochondrial stains like rhodamine 123 and tetramethylrhodamine (B1193902) methylester (TMRM), which are readily released upon loss of membrane potential nih.govaatbio.comthermofisher.com. The formation of these stable conjugates allows for subsequent cell fixation and permeabilization steps while preserving the mitochondrial staining pattern lumiprobe.comthermofisher.comthermofisher.comrevvity.comfishersci.com.

Fluorescence Activation and Subcellular Specificity

The fluorescent properties and subcellular specificity of this compound are linked to its chemical form and the metabolic state of the mitochondria.

Oxidation-Dependent Fluorescent Signal Generation from Reduced Forms

Some variants of this compound, such as this compound CM-H2TMRos, are initially supplied in a reduced, non-fluorescent or weakly fluorescent form lumiprobe.comthermofisher.comthermofisher.comresearchgate.netfishersci.comnih.gov. These reduced probes are cell-permeant and enter the cell and mitochondria as described above lumiprobe.comthermofisher.comthermofisher.com. Once inside actively respiring mitochondria, these reduced forms are oxidized to their corresponding fluorescent counterparts, such as this compound CMTMRos lumiprobe.comthermofisher.comthermofisher.comresearchgate.netfishersci.comnih.gov. This oxidation process is dependent on the oxidative environment within functional mitochondria researchgate.netnih.gov. The generation of the fluorescent signal is thus coupled to the metabolic activity and redox state of the mitochondria nih.gov. This mechanism contributes to the dye's ability to selectively label metabolically active mitochondria.

Methodologies and Advanced Applications of Mitotracker Orange in Cellular Systems

Quantitative Assessment of Mitochondrial Physiological Parameters

MitoTracker Orange facilitates the quantitative evaluation of several key mitochondrial parameters, providing insights into their functional state and dynamics.

Measurement of Mitochondrial Membrane Potential Dynamics

This compound is utilized to measure mitochondrial membrane potential (ΔΨm) dynamics. nih.govresearchgate.net As a lipophilic cation, it passively diffuses across the plasma membrane and accumulates within the negatively charged mitochondrial matrix in a ΔΨm-dependent manner. pubcompare.aimedchemexpress.comnih.gov The intensity of the fluorescence signal correlates with the level of mitochondrial membrane potential. Changes in fluorescence intensity can indicate alterations in ΔΨm, which are often associated with cellular events such as apoptosis or responses to stress. abcam.comresearchgate.net Studies have demonstrated a decrease in this compound fluorescence following the collapse of MMP in apoptotic cells. abcam.com While its accumulation is ΔΨm-dependent, some formulations like this compound CMTMRos also covalently bind to mitochondrial components, which can affect its utility as a sole reporter for rapidly changing ΔΨm compared to reversible probes. nih.gov However, it remains a valuable tool for assessing ΔΨm, particularly in fixed cells where other potential-sensitive dyes may be lost. thermofisher.comthermofisher.com

Analysis of Mitochondrial Morphology and Network Connectivity

This compound is widely used for examining mitochondrial morphology and network connectivity. pubcompare.ainih.gov Mitochondria are dynamic organelles that constantly undergo fission and fusion events, resulting in diverse shapes ranging from small, punctate structures to interconnected reticular networks. nih.govnih.gov Changes in mitochondrial morphology and network structure are linked to various cellular processes and disease states. thermofisher.comnih.gov this compound staining, combined with fluorescence microscopy techniques like confocal microscopy, allows for the visualization of these morphological variations in live cells. moleculardevices.comiisc.ac.in This enables researchers to study how mitochondrial distribution and network connectivity are affected by different conditions or treatments. nih.gov

Characterization of Mitochondrial Fission and Fusion Processes

This compound contributes to the characterization of mitochondrial fission and fusion processes. These dynamic events are crucial for maintaining a healthy mitochondrial population and are tightly regulated. nih.govnih.gov Alterations in the balance between fission and fusion can lead to fragmented or hyper-elongated mitochondrial networks and are associated with metabolic dysfunction and various pathologies. nih.govfrontiersin.orgbiorxiv.org While other probes and techniques, such as those utilizing photoactivatable fluorescent proteins, are also employed to directly visualize fission and fusion events and assess network connectivity, this compound staining provides a clear visualization of the mitochondrial network structure, allowing for the observation of changes indicative of altered dynamics. nih.govpnas.org For instance, studies have used this compound to visualize mitochondria and assess changes in morphology in cells with known defects in fission or fusion proteins. nih.gov

Application of Quantitative Morphological Descriptors

Quantitative morphological descriptors are applied to this compound-stained mitochondria to objectively analyze the mitochondrial network structure. nih.govresearchgate.net These descriptors provide numerical data on aspects such as mitochondrial size, shape, and interconnectivity, which are more objective than qualitative assessments. nih.govresearchgate.net Software tools are used to analyze images of stained mitochondria and quantify parameters like mitochondrial fragment length, total mitochondrial volume, number of mitochondria per cell, and the percentage of mitochondria in different size categories. researchgate.netbiorxiv.org For example, analysis of this compound-stained cells has revealed changes in mitochondrial morphology, such as increased size and interconnectivity, in cells with altered fission/fusion processes. nih.gov Quantitative analysis of images can reveal changes in morphology that may not be obvious through visual observation alone. moleculardevices.com

Evaluation of Mitochondrial Oxidative Activity

Certain formulations of this compound, specifically the reduced form like this compound CM-H2TMRos, are used to evaluate mitochondrial oxidative activity. nih.gov This non-fluorescent reduced form becomes fluorescent upon oxidation by molecular oxygen within actively respiring mitochondria. nih.gov The resulting fluorescence intensity is indicative of the level of oxidative activity. This method allows for the assessment of mitochondrial activity in vivo without the need for isolating organelles, preserving cellular structures. nih.gov Studies have utilized this compound to measure changes in mitochondrial oxidative activity under different experimental conditions, such as in response to cellular stress or specific treatments. nih.govoncotarget.com

Detection and Real-time Monitoring of Reactive Oxygen Species Production

This compound, particularly its reduced form CM-H2TMRos, can be used for the detection and real-time monitoring of intracellular reactive oxygen species (ROS) production, although this application requires careful interpretation due to potential influences of membrane potential. researchgate.netnih.govresearchgate.netfrontiersin.org The oxidation of CM-H2TMRos by ROS, primarily superoxide (B77818), leads to increased fluorescence, allowing for the monitoring of changes in ROS levels within mitochondria. researchgate.netnih.govresearchgate.net Studies have demonstrated that CM-H2TMRos can monitor real-time changes in intracellular ROS in response to various stimuli. researchgate.netnih.govresearchgate.net For instance, arachidonic acid has been shown to induce a rapid increase in CMTMRos fluorescence, indicating increased ROS production. researchgate.netnih.govresearchgate.net While CM-H2TMRos can be oxidized by both superoxide and hydrogen peroxide, studies suggest it primarily detects superoxide in cells. nih.gov It is important to note that the accumulation of this compound is also dependent on mitochondrial membrane potential, which can complicate the interpretation of fluorescence changes solely as indicators of ROS production, especially under conditions where both ΔΨm and ROS levels are altered. frontiersin.org

Assessment of Mitochondrial Mass (with interpretational considerations)

This compound is employed to assess mitochondrial mass, based on its accumulation in mitochondria. However, interpreting this compound fluorescence solely as a measure of mitochondrial mass requires careful consideration. While MitoTracker dyes are commonly used for this purpose, their accumulation is influenced by the mitochondrial membrane potential (ΔΨm). nih.govmdpi.com Changes in ΔΨm, which can occur under various physiological or pathological conditions such as oxidative stress or drug treatments, can affect dye uptake and retention, potentially confounding the assessment of true mitochondrial mass. mdpi.comfrontiersin.org Studies have shown that this compound accumulation can be affected by both ΔΨm and efflux pump activity. nih.gov Therefore, it is crucial to include appropriate controls, such as using mitochondrial uncouplers to assess ΔΨm dependency, and potentially complement this compound staining with other methods for mitochondrial mass assessment like quantifying mitochondrial DNA copy number or protein levels of electron transport chain complexes. nih.govmdpi.com Some research suggests that while MitoTracker Green (MTG) and nonylacridine orange (NAO) have been commonly used to assess mitochondrial mass based on the assumption of ΔΨm independence, this assumption may not always hold true, and other factors like reactive oxygen species levels can influence MTG staining. frontiersin.orgnih.gov this compound, like MitoTracker Red, has also been noted to show multiple fluorescence lifetime populations, potentially due to accumulation in organelles other than mitochondria, such as nucleoli and endosomes in fixed cells, which could impact interpretation, especially in multiplexing strategies. acs.orgnih.gov

Imaging Modalities and Experimental Platforms

This compound is compatible with various fluorescence microscopy and flow cytometry platforms, enabling diverse experimental approaches to study mitochondria. thermofisher.com

Live-cell fluorescence microscopy is an indispensable tool for investigating dynamic cellular processes, including mitochondrial dynamics, in their native state. thermofisher.com this compound is suitable for live-cell imaging as it passively diffuses across the plasma membrane and accumulates in active mitochondria. thermofisher.com This allows researchers to visualize mitochondrial localization and abundance over time. thermofisher.com However, it's important to note that while this compound stains active mitochondria in live cells, its signal retention after fixation can vary. thermofisher.com Optimizing staining protocols, including dye concentration and incubation time, is critical for effective live-cell imaging with this compound.

Confocal microscopy provides enhanced optical sectioning and resolution compared to wide-field microscopy, which helps reduce out-of-focus light and allows for clearer visualization of cellular structures like mitochondria. nih.govevidentscientific.com this compound is frequently used in conjunction with confocal microscopy to visualize mitochondria with improved detail. pubcompare.ainih.gov This modality is particularly useful for examining mitochondrial morphology and network connectivity. Confocal microscopy also facilitates multi-color imaging strategies by allowing the separation of fluorescence signals from different probes. evidentscientific.comnikon.com

Flow cytometry allows for the quantitative analysis of cellular populations based on their fluorescence properties. nih.gov this compound can be used in flow cytometry to assess mitochondrial characteristics at the population level. thermofisher.comresearchgate.net This includes evaluating mitochondrial content or activity in different cell subsets or in response to various treatments. researchgate.netresearchgate.net Flow cytometry with this compound has been used to study changes in mitochondrial activity during processes like apoptosis. researchgate.net However, similar to microscopy, the interpretation of flow cytometry data using this compound for mitochondrial mass assessment should consider the influence of ΔΨm and potential efflux pump activity. nih.govnih.gov Objective gating strategies can help improve the reproducibility of MitoTracker fluorescence measurements in flow cytometry. researchgate.net

Super-resolution microscopy techniques like STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy) overcome the diffraction limit of conventional light microscopy, enabling imaging with significantly higher spatial resolution. thermofisher.commicroscopyu.com While visualizing mitochondrial ultrastructure with super-resolution techniques often requires specialized probes or labeling strategies, this compound has been explored for use in these modalities. thermofisher.comoxinst.comresearchgate.netnih.gov this compound, being a cationic rosamine dye, has been identified as a photoswitchable probe suitable for STORM imaging of live cells, allowing for the capture of dynamic mitochondrial processes at higher resolution. oxinst.comresearchgate.net Although MitoTracker series dyes have been used in pioneering post-fixation STORM imaging, achieving optimal results in STED, particularly after fixation, often requires probes with improved photophysics and bioconjugation chemistry to ensure dense labeling and signal retention. nih.govresearchgate.net

Multi-Color Imaging Strategies and Multiplexing with Other Fluorescent Probes

This compound's distinct spectral properties make it suitable for multi-color imaging experiments, allowing for the simultaneous visualization of mitochondria and other cellular components or processes labeled with different fluorescent probes. thermofisher.comoptica.org This multiplexing capability is essential for studying the spatial relationships and interactions between mitochondria and other organelles or biomolecules. evidentscientific.comnih.gov this compound can be combined with probes targeting other cellular structures like the nucleus, lysosomes, or cytoskeleton, provided the probes have spectrally distinct excitation and emission profiles to minimize bleed-through and allow for effective spectral unmixing. acs.orgnih.govthermofisher.comnih.gov Examples include combining this compound with nuclear stains like DAPI or probes for the endoplasmic reticulum or lysosomes. thermofisher.comoptica.org While spectral separation is a common strategy for multiplexing, techniques like fluorescence lifetime multiplexing can further expand the number of probes that can be simultaneously imaged, although some MitoTracker dyes, including Orange, may show multiple fluorescence lifetime populations which could complicate this approach. acs.orgnih.govoptica.org The fixability of this compound CMTMRos is advantageous for multiplexing in fixed cells, allowing for subsequent staining with antibodies or other probes. thermofisher.comthermofisher.com

Applications Across Diverse Biological Models and Pathophysiological Contexts

Studies in In Vitro Cellular Models of Mitochondrial Dysfunction

MitoTracker Orange is frequently employed to assess mitochondrial health and function in cultured cells, particularly in models of mitochondrial dysfunction induced by toxins or genetic manipulations. Its fluorescence intensity provides a semi-quantitative measure of the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial integrity and activity. A decrease in this compound staining is often interpreted as a sign of mitochondrial depolarization, a common feature of cellular stress and a prelude to cell death.

In toxicological studies, researchers use this compound to screen for compounds that induce mitochondrial toxicity. For example, when primary neuronal and astrocytic cultures are exposed to the uncoupling agent p-(trifluoromethoxy) phenyl-hydrazone (FCCP), a significant decrease in this compound loading is observed, indicating a collapse of the mitochondrial membrane potential. nih.gov Conversely, exposure to oxidants like hydrogen peroxide (H2O2) can lead to an increase in this compound fluorescence in neurons, suggesting complex effects on mitochondrial function under oxidative stress. nih.gov It is important to note that while this compound is a valuable tool, its fluorescence can be influenced by factors other than ΔΨm, and high concentrations of the dye itself can inhibit mitochondrial respiration. nih.govnih.gov

Investigations in Developmental Biology Systems

The dynamic nature of mitochondrial distribution and function during embryonic development is crucial for proper cell fate determination and morphogenesis. This compound allows for the visualization and tracking of mitochondria in living embryos, providing insights into their role in these fundamental processes.

One notable application is in the study of apoptosis during preimplantation embryonic development. In a study involving mouse blastocysts, treatment with tumor necrosis factor (TNF), a pro-inflammatory cytokine that can induce apoptosis, resulted in a faint and diffuse staining pattern with this compound, in contrast to the distinct punctate staining in healthy control embryos. researchgate.net This observation indicated a loss of mitochondrial membrane potential in the TNF-treated embryos, a hallmark of the intrinsic apoptotic pathway. researchgate.net These findings demonstrate the utility of this compound in assessing mitochondrial integrity during early developmental stages and in response to external stressors. researchgate.net Further research in mouse embryos has shown that balanced mitochondrial fusion and fission are critical for blastocyst formation, and disruptions in these processes can be visualized and quantified using mitochondrial dyes. researchgate.netnih.govnih.gov

Analyses of Cellular Stress Responses and Programmed Cell Death

Mitochondria play a central role in the initiation and execution of programmed cell death, or apoptosis. A key event in this process is the loss of mitochondrial membrane potential and the subsequent release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. This compound is an essential tool for visualizing these mitochondrial changes during apoptosis.

Studies have shown that in response to apoptotic stimuli, such as the chemotherapeutic drug etoposide, cells exhibit a decrease in this compound fluorescence, indicative of mitochondrial depolarization. researchgate.net Interestingly, in some models, the release of cytochrome c from mitochondria can precede the complete loss of mitochondrial membrane potential as detected by MitoTracker staining. researchgate.net For instance, in Rat-1 cells treated with etoposide, diffuse mitochondrial staining for cytochrome c was observed while MitoTracker staining remained intense, suggesting that cytochrome c release can occur from mitochondria that have not yet fully depolarized. researchgate.net In contrast, treatment with ceramide induced a loss of MitoTracker staining without the release of cytochrome c. researchgate.net These findings highlight the complexity of apoptotic signaling and the utility of this compound in dissecting the sequence of mitochondrial events during programmed cell death.

Research in Neurobiological Systems

Mitochondrial dysfunction is a key pathological feature of many neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. mdpi.com this compound is utilized in neurobiological research to investigate the role of mitochondrial impairment in these conditions.

In primary neuronal and astrocytic cultures, this compound has been used to study the effects of altered mitochondrial membrane potential and oxidative stress. nih.govwustl.edu For example, exposure to the mitochondrial uncoupler FCCP leads to a significant decrease in this compound staining in neurons, reflecting a loss of mitochondrial membrane potential. nih.govwustl.edu Furthermore, in in vitro models of Parkinson's disease, where mitochondrial dysfunction is a central hallmark, MitoTracker dyes are used in high-throughput screening assays to identify compounds that can restore mitochondrial health and neuronal morphology. nih.govcriver.com These studies often involve treating neuronal cells with toxins like rotenone (B1679576) or MPP+ to induce mitochondrial impairment and then assessing the protective effects of test compounds by measuring changes in mitochondrial membrane potential with dyes like this compound. nih.gov

Exploration in Cancer Biology Models

The metabolic landscape of cancer cells is often characterized by alterations in mitochondrial function. This compound is employed in cancer biology to study these metabolic shifts and to investigate the mechanisms of chemoresistance.

In the context of ovarian cancer, for instance, studies have utilized MitoTracker dyes to explore the link between mitochondrial content and sensitivity to cisplatin, a common chemotherapeutic agent. researchgate.net Research has shown that cisplatin-resistant ovarian cancer cells can exhibit altered mitochondrial morphology, localization, and activity. thno.org In some chemoresistant ovarian tumor models, targeting mitochondrial metabolism has emerged as a promising therapeutic strategy. nih.gov By using this compound in conjunction with other metabolic assays, researchers can assess the impact of novel therapies on mitochondrial function and potentially identify strategies to overcome drug resistance. thno.org

Applications in Non-Mammalian Model Organisms (e.g., Yeast, C. elegans)

Non-mammalian model organisms, such as the budding yeast Saccharomyces cerevisiae and the nematode worm Caenorhabditis elegans, have been instrumental in elucidating fundamental aspects of mitochondrial biology. While specific studies detailing the use of this compound in yeast are not prevalent in the provided search results, the principles of its application would be similar to those in mammalian cells, allowing for the assessment of mitochondrial membrane potential in various genetic backgrounds or under different growth conditions.

In C. elegans, a powerful model for studying aging and age-related diseases, fluorescent dyes are used to visualize and quantify changes in mitochondrial morphology and network integrity over the lifespan of the organism. nih.govresearchgate.netnih.govbiorxiv.orgmcgill.ca As worms age, their mitochondrial networks tend to become more fragmented, a phenomenon that can be monitored using mitochondrial staining. While some studies have noted the limitations of certain mitochondrial dyes in aged worms, the use of these tools, in general, provides valuable insights into the role of mitochondrial dynamics in the aging process. nih.govnih.gov

Critical Considerations and Methodological Nuances in Mitotracker Orange Research

Factors Influencing Staining Efficacy and Specificity

The efficacy and specificity of MitoTracker Orange staining are not absolute and can be influenced by several experimental variables. Optimal staining requires careful consideration of these factors to ensure accurate and reproducible results.

Key factors that influence the staining efficacy and specificity of this compound include:

Mitochondrial Membrane Potential (ΔΨm): The primary driver for the accumulation of this compound within mitochondria is the negative mitochondrial membrane potential. researchgate.netnih.gov Healthy, actively respiring mitochondria exhibit a high ΔΨm, leading to robust dye accumulation and strong fluorescence. lumiprobe.com Conversely, depolarized or dysfunctional mitochondria will sequester less dye, resulting in a weaker signal. youtube.com This dependence on membrane potential is a critical factor for both the efficacy and the specificity of the stain.

Dye Concentration: The concentration of this compound used for staining is a crucial parameter. While higher concentrations may yield a brighter signal, they also increase the risk of artifacts and cytotoxicity. thermofisher.comnih.gov Excessive dye concentrations can lead to non-specific staining of other cellular structures and may even induce mitochondrial dysfunction, thereby confounding experimental results. thermofisher.com It is recommended to use the lowest possible concentration that provides a discernible signal. thermofisher.com

Incubation Time and Temperature: The duration of incubation with this compound and the temperature at which it is performed can affect staining. Insufficient incubation time may result in incomplete labeling of the mitochondrial network, while excessively long incubation periods can increase the likelihood of non-specific binding and cellular stress. Staining is typically performed at 37°C to facilitate dye uptake in living cells. medchemexpress.com

The following interactive table summarizes the key factors influencing this compound staining:

Interpretation of Fluorescence Intensity as an Indicator of Mitochondrial Health

The fluorescence intensity of this compound is often used as a proxy for mitochondrial health, with brighter fluorescence presumed to indicate healthier mitochondria possessing a higher membrane potential. lumiprobe.comresearchgate.net However, this interpretation requires careful consideration of the dye's mechanism of action.

This compound is a cationic fluorophore that accumulates electrophoretically in the mitochondrial matrix due to the highly negative mitochondrial membrane potential. researchgate.netnih.gov This initial accumulation is indeed dependent on mitochondrial function. However, a key feature of this compound is its mildly thiol-reactive chloromethyl group. thermofisher.comthermofisher.com Once inside the mitochondria, this group can form covalent bonds with thiol-containing proteins and peptides, effectively trapping the dye within the organelle. nih.gov

This covalent binding has significant implications for the interpretation of fluorescence intensity:

Signal Retention After Depolarization: Due to the covalent bonding, this compound can be retained within mitochondria even after a loss of membrane potential. nih.gov This means that a brightly stained mitochondrion is not necessarily one that is currently highly energized. It may have been healthy at the time of staining but has since become depolarized.

Distinguishing Mass from Activity: The fluorescence intensity can be influenced by both the mitochondrial membrane potential and the mitochondrial mass. An increase in fluorescence could be due to an increase in the number or size of mitochondria, rather than an increase in the activity of individual mitochondria.

Potential for Quenching: At high concentrations, the dye can undergo fluorescence quenching, where an increase in dye concentration leads to a decrease in fluorescence intensity. researchgate.netnih.gov This can further complicate the relationship between fluorescence and mitochondrial health.

Therefore, while a decrease in this compound fluorescence can be a strong indicator of mitochondrial dysfunction (provided the cells were stained under healthy conditions), an increase in fluorescence or the simple presence of a strong signal should be interpreted with caution. It is often advisable to use this compound in conjunction with other assays to obtain a more complete picture of mitochondrial health.

Potential for Experimental Artifacts and Challenges in Data Interpretation

A significant advantage of this compound is its reported retention after fixation with aldehyde-based fixatives like paraformaldehyde (PFA). thermofisher.comthermofisher.comfluorofinder.com This allows for the subsequent use of techniques such as immunocytochemistry. However, the fixation process itself can introduce artifacts.

Research has shown that while the dye is generally retained, the fixation procedure can alter both the fluorescence signal and the apparent morphology of mitochondria. nih.govnih.gov For instance, PFA fixation has been observed to sometimes cause the release of the dye into the cytosol. nih.gov The choice of fixative and the fixation protocol can significantly impact the preservation of both the dye signal and the delicate mitochondrial network. nih.gov Some studies suggest that a combination of PFA and glutaraldehyde (B144438) may better preserve mitochondrial morphology. nih.gov It is crucial to validate the fixation protocol for the specific cell type and experimental conditions being used to ensure that the observed results are not artifacts of the fixation process. elifesciences.org

The following interactive table summarizes the effects of different fixation procedures on this compound staining:

For live-cell imaging studies that extend over longer periods, the photostability of the fluorescent probe is a critical consideration. While this compound is suitable for live-cell imaging, its photostability may be a limiting factor in long-term experiments that require repeated exposure to excitation light. targetmol.comresearchgate.net

Photobleaching, the light-induced destruction of fluorophores, can lead to a decrease in fluorescence intensity that is independent of any biological changes in the mitochondria. This can be misinterpreted as a loss of mitochondrial membrane potential or a decrease in mitochondrial mass. It is therefore important to minimize the exposure of stained cells to excitation light and to use appropriate controls to account for photobleaching.

Furthermore, the continued presence of the dye within the cells during long-term imaging could potentially have phototoxic effects, where the excited fluorophore generates reactive oxygen species that can damage the mitochondria and the cell. The durability of the staining has been shown to persist through several cell growth and dilution cycles, indicating good retention of the dye. researchgate.net

A primary challenge in using this compound to assess mitochondrial function lies in its fundamental dependence on membrane potential for initial accumulation. researchgate.netresearchgate.net This makes it difficult to definitively distinguish between changes in mitochondrial functional status and changes in mitochondrial content.

The covalent binding of the dye further complicates the assessment of dynamic changes in mitochondrial function. nih.gov Once the dye is bound, subsequent changes in membrane potential may not be accurately reflected by changes in fluorescence intensity. nih.govresearchgate.net This is in contrast to non-fixable, membrane potential-dependent dyes like TMRM and TMRE, which will redistribute out of the mitochondria upon depolarization.

While this compound is designed to be specific for mitochondria, there is evidence of non-specific staining of other organelles under certain conditions. nih.govresearchgate.net Reports have shown that at higher concentrations, the dye can accumulate in other cellular compartments, including the nucleus and specifically the nucleoli. researchgate.net

This off-target staining is thought to be related to the cationic nature of the dye, which can be attracted to other negatively charged cellular structures. researchgate.net The presence of thiol groups in proteins outside of the mitochondria could also contribute to non-specific covalent binding. Researchers should be vigilant for signs of non-specific staining and optimize their staining protocols to minimize this artifact. This includes using the lowest effective dye concentration and appropriate incubation times. thermofisher.comresearchgate.net

Interference and Cross-Talk in Multiplexed Assays

In multiplexed fluorescence microscopy, where multiple cellular components are labeled simultaneously with different fluorophores, a significant challenge is managing spectral crosstalk. Crosstalk occurs when the fluorescence emission from one dye "bleeds" into the detection channel of another, leading to a false positive signal. aatbio.com The use of this compound, with an excitation maximum of approximately 554 nm and an emission maximum of 576 nm, requires careful selection of other fluorescent probes to minimize such interference. aatbio.commedchemexpress.com

The broad emission spectra of many fluorophores can lead to significant overlap. For instance, if a green fluorescent probe (e.g., for labeling the cytoskeleton) has a broad emission tail that extends into the excitation range of this compound, it can inadvertently excite the mitochondrial probe. Conversely, the emission from a spectrally adjacent probe could be detected in the this compound channel. This necessitates the use of advanced techniques like spectral unmixing or the careful selection of dyes with narrow and well-separated emission spectra. researchgate.net Researchers planning multiplex experiments must consider the spectral profiles of all dyes involved to ensure that the signal attributed to this compound is genuinely reporting on mitochondrial status and not an artifact of spectral bleed-through from another channel. researchgate.netaatbio.com

Limitations in Specificity for Individual Reactive Oxygen Species

The reduced, non-fluorescent form of the probe, this compound CM-H2TMRos, serves as an indicator of reactive oxygen species (ROS) within mitochondria. It becomes fluorescent upon oxidation by ROS. However, a critical limitation of this probe is its lack of specificity for individual ROS types.

Comparative Analysis with Other Mitochondrial Fluorescent Probes

Distinctions from Reversible Potential-Dependent Dyes (e.g., TMRM, Rhodamine 123, JC-1)

This compound belongs to a class of cationic dyes that accumulate in the negatively charged mitochondrial matrix, with this accumulation being dependent on the mitochondrial membrane potential (ΔΨm). However, it possesses key distinctions from classic reversible dyes like Tetramethylrhodamine (B1193902) methyl ester (TMRM), Rhodamine 123, and JC-1.

The primary difference lies in retention after cell processing. TMRM and Rhodamine 123 are readily washed out of cells if the mitochondrial membrane potential is lost, which can occur during fixation or permeabilization procedures. thermofisher.com In contrast, this compound contains a mildly thiol-reactive chloromethyl group. This feature allows it to covalently bind to proteins within the mitochondrial matrix, ensuring it is well-retained even after aldehyde-based fixation and permeabilization. thermofisher.comgoogle.com This makes this compound particularly suitable for experiments that require subsequent immunocytochemistry or other labeling procedures.

Another key distinction is the mode of measurement, especially when compared to JC-1. This compound, TMRM, and Rhodamine 123 are intensity-based probes; a higher ΔΨm results in greater accumulation and thus a brighter fluorescent signal. JC-1, however, is a ratiometric probe. At low ΔΨm, JC-1 exists as monomers that emit green fluorescence (~529 nm). In mitochondria with high ΔΨm, the dye forms aggregates that exhibit a distinct red-orange fluorescence (~590 nm). thermofisher.comresearchgate.net The ratio of red to green fluorescence provides a measure of mitochondrial polarization that can be less susceptible to variations in probe concentration or mitochondrial mass than single-wavelength intensity measurements. researchgate.netufrgs.br

Table 1: Comparison of Potential-Dependent Mitochondrial Dyes

Feature This compound TMRM / Rhodamine 123 JC-1
Mechanism Accumulates in mitochondria based on ΔΨm. Accumulates in mitochondria based on ΔΨm. Forms aggregates in high ΔΨm mitochondria.
Measurement Intensity-based (signal increases with ΔΨm). Intensity-based (signal increases with ΔΨm). Ratiometric (ratio of red/orange to green fluorescence).
Retention Covalently binds; retained after fixation. Reversible; lost upon ΔΨm collapse or fixation. Reversible; lost upon ΔΨm collapse or fixation.

| Primary Use | Staining active mitochondria, stable for post-processing. | Real-time measurement of ΔΨm in live cells. | Ratiometric assessment of ΔΨm, good for flow cytometry. |

Comparisons with Membrane Potential-Independent Dyes (e.g., MitoTracker Green FM)

While this compound's accumulation is dependent on mitochondrial membrane potential, another member of the MitoTracker family, MitoTracker Green FM, functions differently. The accumulation of MitoTracker Green FM is largely independent of ΔΨm. thermofisher.comnih.gov

This difference arises from their distinct mechanisms of action. This compound is a cationic rhodamine derivative that is electrophoretically drawn into the energized mitochondrial matrix. MitoTracker Green FM, however, appears to selectively bind to mitochondrial proteins, allowing it to stain the total mitochondrial mass within a cell population, regardless of the energetic state of individual organelles. thermofisher.comwur.nl

This makes the two probes suitable for different experimental questions. This compound is used to assess mitochondrial activity and health, as its signal is directly related to the membrane potential. In contrast, MitoTracker Green FM is a more appropriate tool for quantifying mitochondrial mass or for co-localization studies where the ΔΨm may be compromised or is not the variable of interest. ufrgs.brwur.nl

Table 2: Comparison of this compound and MitoTracker Green FM

Feature This compound MitoTracker Green FM
ΔΨm Dependence Dependent Largely Independent
Mechanism Accumulates in negatively charged matrix. Binds to mitochondrial proteins.
Primary Application Assessing mitochondrial activity/health. Quantifying mitochondrial mass/content.

| Retention after Fixation | Well-retained. | Not well-retained. thermofisher.com |

Emerging Alternative Probes with Enhanced Imaging Properties

While widely used, traditional mitochondrial probes like this compound can exhibit phototoxicity and may alter mitochondrial function; for example, this compound has been reported to inhibit Complex I of the electron transport chain. aatbio.com These limitations have spurred the development of new probes with improved characteristics for live-cell and super-resolution imaging.

Emerging alternatives often feature different fluorophore scaffolds designed for superior performance. For instance, probes based on naphthalimide and boron-dipyrromethene (BODIPY) have been developed. nih.gov These newer probes can offer significant advantages, including:

Enhanced Photostability: They are more resistant to photobleaching, allowing for longer time-lapse imaging experiments without significant signal loss.

Higher Brightness: A greater quantum yield results in a stronger signal, which can be beneficial for detecting mitochondria with lower membrane potential or for super-resolution applications.

Lower Cytotoxicity: Reduced toxicity is crucial for long-term studies to ensure that the probe itself is not adversely affecting cell health and mitochondrial dynamics. nih.govacs.org

Another class of novel probes, such as MitoCLox , is designed not just to localize to mitochondria but to report on specific biochemical events, such as cardiolipin (B10847521) peroxidation, providing a more nuanced view of mitochondrial function during oxidative stress. nih.gov These next-generation tools offer researchers the ability to study mitochondrial morphology and function with greater precision and over longer durations than was previously possible.

Table 3: Mentioned Compounds

Compound Name
This compound
This compound CMTMRos
This compound CM-H2TMRos
TMRM (Tetramethylrhodamine, methyl ester)
Rhodamine 123
JC-1
MitoTracker Green FM
Naphthalimide
BODIPY (boron-dipyrromethene)

Future Directions and Advanced Research Avenues with Mitotracker Orange

Integration with High-Content Imaging and Automated Analysis Pipelines

High-content imaging (HCI) and automated analysis pipelines are transforming cellular research by enabling the acquisition and analysis of large volumes of data from individual cells within complex populations thermofisher.comfishersci.com. MitoTracker Orange is well-suited for integration into these systems due to its fluorescent properties and ability to specifically label mitochondria moleculardevices.commoleculardevices.comrevvity.com. This integration allows for quantitative analysis of various mitochondrial parameters, including morphology, distribution, and membrane potential, on a large scale moleculardevices.commoleculardevices.com.

Automated analysis software can process images stained with this compound to extract detailed information about mitochondrial networks, identify subtle morphological changes indicative of cellular stress or dysfunction, and quantify mitochondrial mass or activity across thousands of cells thermofisher.commoleculardevices.combiorxiv.org. This is particularly valuable in drug discovery and toxicity screening, where high-throughput assessment of compound effects on mitochondrial health is crucial moleculardevices.comfujifilmcdi.com. For instance, studies have utilized automated imaging systems with this compound to evaluate hepatotoxicity by monitoring changes in mitochondrial integrity in iPSC-derived hepatocytes fujifilmcdi.com. The ability to combine this compound staining with other fluorescent probes in multiplexed assays further enhances the data content obtained from HCI, allowing for simultaneous assessment of multiple cellular compartments and pathways fishersci.com.

The application of this compound in automated high-content screening environments facilitates unbiased phenotypic analysis in various cell models, including 2D cell cultures and 3D spheroids thermofisher.com. This enables researchers to identify potential therapeutic candidates or toxic compounds based on their impact on mitochondrial morphology and function moleculardevices.com.

Development of Refined Protocols for Challenging Experimental Systems

While this compound is widely used, optimizing staining protocols is essential for achieving reliable and accurate results, particularly in challenging experimental systems pubcompare.ai. Factors such as cell type, cellular metabolic state, and the specific experimental conditions can influence dye uptake and retention thermofisher.commedchemexpress.com.

Refined protocols are being developed to address the unique requirements of various models, including primary cells, stem cells, and complex tissue samples. For example, optimizing dye concentration and incubation time is crucial to ensure sufficient mitochondrial labeling without inducing phototoxicity or altering mitochondrial function, which can be a concern with some mitochondrial dyes moleculardevices.commedchemexpress.comresearchgate.net. Studies involving iPSC-derived cells or delicate neuronal cultures may require gentler staining procedures to maintain cell viability and physiological relevance moleculardevices.comfujifilmcdi.com.

Furthermore, adapting protocols for compatibility with downstream applications, such as immunocytochemistry following fixation, is an important area of refinement thermofisher.comfishersci.se. While some MitoTracker dyes are well-retained after aldehyde fixation, optimizing fixation and permeabilization steps is necessary to preserve mitochondrial staining and allow for successful co-labeling of other cellular targets thermofisher.com. The development of protocols for 3D imaging and analysis of mitochondrial morphology within complex structures, such as organoids or tissue slices, also presents specific challenges that require refined staining and imaging techniques moleculardevices.com.

Efforts to standardize protocols and share optimized methods through platforms and publications can significantly improve the reproducibility and reliability of experiments utilizing this compound in diverse and challenging biological systems pubcompare.ai.

Exploration in Novel Biological Contexts and Translational Research Models

The unique properties of this compound continue to drive its exploration in novel biological contexts and translational research models. Its ability to report on mitochondrial membrane potential and mass makes it valuable for studying mitochondrial dynamics and function in various physiological and pathological conditions oncotarget.commdpi.com.

In cancer research, this compound has been used to assess mitochondrial mass and activity in stem-like cancer cells, providing insights into their metabolic characteristics and potential vulnerabilities oncotarget.com. Its application in studying apoptosis and mitochondrial dynamics in cancer cells highlights its relevance in understanding disease progression and evaluating the efficacy of therapeutic interventions .

Beyond cancer, this compound is being employed in models of neurodegenerative diseases to investigate mitochondrial dysfunction, a key feature of these conditions biorxiv.orgmdpi.com. Studies examining mitochondrial morphology and distribution in neuronal cells using high-content imaging with this compound contribute to our understanding of disease mechanisms and the identification of potential therapeutic targets moleculardevices.combiorxiv.org.

Furthermore, this compound finds application in studying mitochondrial function in diverse organisms and experimental setups, ranging from sea urchin embryos to turtle hepatocytes, demonstrating its versatility in addressing fundamental biological questions across different species physiology.org. Its use in hepatotoxicity assays using iPSC-derived cells exemplifies its translational relevance in drug development and safety assessment fujifilmcdi.com.

Q & A

Q. What are the key methodological considerations for optimizing mitoTracker Orange staining in live-cell imaging?

this compound accumulates in mitochondria based on membrane potential, making protocol optimization critical. Key steps include:

  • Dye concentration : Use 10–100 nM (adjusted per cell type) to avoid saturation or insufficient staining .
  • Incubation time : 30–60 minutes at 37°C to ensure proper mitochondrial localization .
  • Controls : Include cells treated with mitochondrial uncouplers (e.g., FCCP) to validate membrane potential dependency .
  • Compatibility : Avoid simultaneous use with fixatives, as this compound is membrane-permeable and may leak post-fixation .

Q. How can researchers distinguish mitochondrial membrane potential from mass using this compound in flow cytometry?

Pair this compound (membrane potential-sensitive) with a membrane potential-insensitive dye (e.g., mitoTracker Green). Example workflow:

  • Stain cells with both dyes (10 nM each, 37°C, 30 min).
  • Analyze via flow cytometry using 488 nm (Green) and 561 nm (Orange) lasers.
  • Normalize Orange signal against Green to isolate membrane potential changes .
  • Data interpretation : Increased Orange/Green ratio indicates hyperpolarization; decreased ratio suggests depolarization .

Q. What are common pitfalls in quantifying mitochondrial dynamics using this compound in neuronal cultures?

  • Photobleaching : Limit exposure time or use antifade agents for time-lapse imaging.
  • Cell viability : Ensure staining conditions (e.g., temperature, pH) maintain neuronal health to prevent artifactually low membrane potential .
  • Cross-talk : When multiplexing with other fluorophores (e.g., GFP), confirm spectral separation using control samples .

Advanced Research Questions

Q. How can this compound be integrated into multiplex assays to study mitochondrial-lysosomal crosstalk in disease models?

  • Combine this compound with lysosomal dyes (e.g., LysoTracker Green) and immunofluorescence markers.
  • Protocol :

Stain live cells with this compound (50 nM, 30 min).

Fix cells and perform immunostaining for lysosomal markers (e.g., LAMP1).

Use confocal microscopy with sequential scanning to avoid spectral overlap.

  • Data analysis : Quantify colocalization using Pearson’s coefficient or Manders’ overlap in software like ImageJ .

Q. What strategies resolve contradictions in this compound data when comparing mitochondrial membrane potential across cell populations?

Discrepancies may arise from cell-type-specific metabolism or dye retention. Mitigation strategies:

  • Normalize to mitochondrial mass : Use mitoTracker Green or citrate synthase activity assays.
  • Single-cell analysis : Employ high-content imaging instead of bulk measurements to account for heterogeneity .
  • Validation : Cross-verify with JC-1 dye or Seahorse metabolic assays .

Q. How does this compound perform in 3D cell culture models compared to 2D systems, and how should protocols be adjusted?

  • Challenges in 3D : Limited dye penetration and altered metabolic gradients.
  • Optimization :
  • Increase incubation time (up to 90 min) for spheroids/organoids.
  • Use lower concentrations (10–20 nM) to prevent toxicity.
  • Combine with tissue-clearing techniques for imaging deep layers .
    • Validation : Compare with ATP assays or mitochondrial DNA quantification .

Methodological Reference Tables

Table 1 : Key Parameters for this compound in Common Experimental Models

ModelDye Conc. (nM)Incubation TimeCompatible AssaysCritical Controls
Primary Neurons10–5045 minTyrosine hydroxylase stainingFCCP-treated cells
Cancer Cell Lines50–10030 minFlow cytometry, CRISPR screensMitotracker Green normalization
3D Organoids10–2060–90 minHigh-content imagingATP assay cross-validation

Table 2 : Troubleshooting Common Experimental Issues

IssueCauseSolution
Weak Orange signalLow membrane potentialPre-treat with metabolic stressors (e.g., glucose deprivation)
Non-specific cytoplasmic dyeOver-incubation or high conc.Reduce incubation time to 20 min
Inconsistent flow dataCell clumpingFilter cells through 40 µm mesh

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.